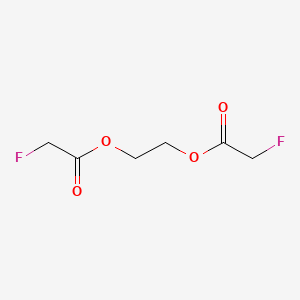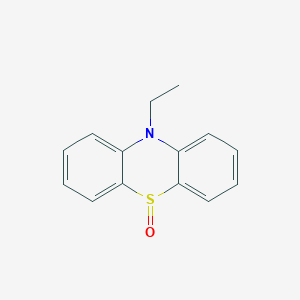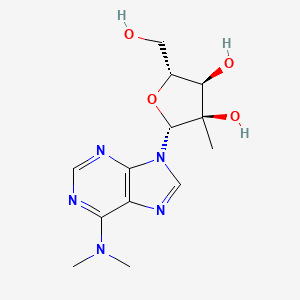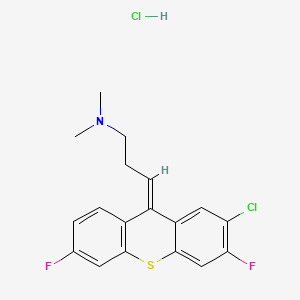
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, particularly its high thermal and chemical stability, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure contributes to its hydrophobic and lipophobic characteristics, making it useful in specialized applications such as surfactants and cleaning agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl chloride with a suitable amine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme can be represented as follows:
R-SO2Cl+R’-NH2→R-SO2NHR’+HCl
In this case, R represents the fluorinated alkyl group, and R’ represents the 2-methoxyethyl group. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the fluorinated groups.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically the substituted sulfonamides.
Oxidation: The major products are often the corresponding sulfonic acids.
Hydrolysis: The major products are the sulfonic acid and the corresponding amine.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions, particularly in aqueous cleaning solutions. Its unique properties make it valuable in the synthesis of other fluorinated compounds.
Biology: The compound’s stability and hydrophobic nature make it useful in biological studies, particularly in the study of membrane proteins and other hydrophobic biomolecules.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of cleaning agents, particularly for industrial and electronic cleaning applications due to its ability to remove hydrophobic contaminants.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is primarily based on its chemical structure. The multiple fluorine atoms provide high thermal and chemical stability, while the sulfonamide group allows for interactions with various substrates. The compound can act as a surfactant, reducing surface tension and allowing for better cleaning and interaction with hydrophobic surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonamide: Similar structure but lacks the 2-methoxyethyl group.
Perfluorooctanesulfonamide: Another fluorinated sulfonamide with a longer carbon chain.
Trifluoromethanesulfonamide: A simpler fluorinated sulfonamide with only three fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is unique due to the presence of the 2-methoxyethyl group, which provides additional hydrophilicity compared to other fluorinated sulfonamides. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.
Propriétés
Numéro CAS |
40630-68-0 |
|---|---|
Formule moléculaire |
C4F9SO2NHCH2CH2OCH3 C7H8F9NO3S |
Poids moléculaire |
357.20 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-methoxyethyl)butane-1-sulfonamide |
InChI |
InChI=1S/C7H8F9NO3S/c1-20-3-2-17-21(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,2-3H2,1H3 |
Clé InChI |
CHVVZRWVLRCPLZ-UHFFFAOYSA-N |
SMILES canonique |
COCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
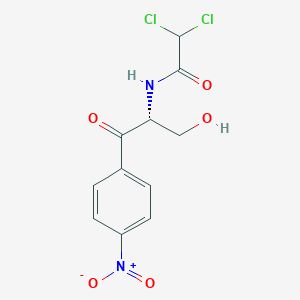
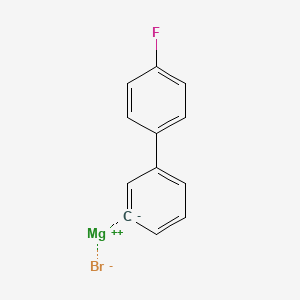
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
